2-ethyl-6,9-dimethyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one
CAS No.: 133627-13-1
Cat. No.: VC17166151
Molecular Formula: C15H16N4O
Molecular Weight: 268.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 133627-13-1 |
|---|---|
| Molecular Formula | C15H16N4O |
| Molecular Weight | 268.31 g/mol |
| IUPAC Name | 2-ethyl-6,9-dimethyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one |
| Standard InChI | InChI=1S/C15H16N4O/c1-4-19-13-11(6-5-7-16-13)15(20)18(3)12-8-10(2)9-17-14(12)19/h5-9H,4H2,1-3H3 |
| Standard InChI Key | GWIIZHOTPUTOLU-UHFFFAOYSA-N |
| Canonical SMILES | CCN1C2=C(C=CC=N2)C(=O)N(C3=C1N=CC(=C3)C)C |
Introduction
Overview of the Compound
2-ethyl-6,9-dimethyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one is a complex organic molecule characterized by its intricate tricyclic structure and the presence of multiple nitrogen atoms. It belongs to the class of tetrazatricyclic compounds and is notable for its potential biological and chemical applications.
Key Features:
-
Molecular Formula: C12H16N4O
-
Molecular Weight: Approximately 268.31 g/mol
-
Structural Highlights: The compound contains a rigid tricyclic framework with nitrogen atoms integrated into the ring system. Substituents include ethyl and methyl groups at specific positions that influence its chemical reactivity and biological activity.
Synthesis Process
The synthesis of this compound typically involves a multi-step organic reaction sequence aimed at constructing the core tricyclic framework followed by selective functionalization.
Steps in Synthesis:
-
Cyclization Reactions: Initial steps involve forming the tricyclic core through cyclization processes.
-
Functional Group Introduction:
-
Ethyl groups are introduced using organometallic reagents like ethyl magnesium bromide.
-
Methyl groups are added selectively using alkylation reactions.
-
-
Catalysts and Conditions:
-
Catalysts such as palladium or copper complexes are often employed to facilitate reactions.
-
Controlled temperature and pressure conditions ensure high yield and purity.
-
Industrial-scale production may utilize continuous flow reactors to optimize efficiency and reproducibility.
Biological Activity
Preliminary research suggests that this compound exhibits potential biological activity due to its ability to interact with macromolecules such as enzymes or nucleic acids.
Potential Applications in Biology:
-
The compound's nitrogen-rich framework allows it to form hydrogen bonds with biological targets.
-
It may act as an inhibitor or modulator of specific enzymes involved in metabolic pathways.
-
Further studies are needed to explore its pharmacological potential.
Chemical Reactivity
The chemical reactivity of this compound is governed by its functional groups:
-
Carbonyl Group (C=O): Participates in nucleophilic addition reactions.
-
Nitrogen Atoms in Rings: Engage in electrophilic substitution and coordination with metal ions.
These properties make it a valuable intermediate in synthetic organic chemistry for creating derivatives with tailored properties.
Comparison with Related Compounds
To understand the uniqueness of this compound, it is useful to compare it with structurally related molecules:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-Ethyl-7-methyl-2,4-tetraazatricyclo | Similar tricyclic structure; fewer nitrogens | Potential anticancer properties |
| Loratadine Impurity A | Related tricyclic framework | Antihistamine properties |
This comparison highlights how specific structural modifications can influence biological activity.
Applications
The unique structural features of this compound make it a candidate for various applications:
-
Pharmaceutical Research:
-
Potential use as a drug scaffold for designing enzyme inhibitors or receptor modulators.
-
-
Synthetic Chemistry:
-
Useful as an intermediate for creating other nitrogen-containing heterocycles.
-
-
Material Science:
-
Possible applications in designing novel materials due to its stable tricyclic core.
-
Future Research Directions
Further work is required to fully understand the potential of this compound:
-
Detailed studies on its mechanism of action at molecular targets.
-
Exploration of its pharmacokinetics and toxicity profiles.
-
Development of scalable synthesis methods for industrial applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume